Magnesium, bromo[2-(phenylmethoxy)phenyl]-

Catalog No.
S3330006
CAS No.
328000-16-4
M.F
C13H11BrMgO
M. Wt
287.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium, bromo[2-(phenylmethoxy)phenyl]-

CAS Number

328000-16-4

Product Name

Magnesium, bromo[2-(phenylmethoxy)phenyl]-

IUPAC Name

magnesium;phenylmethoxybenzene;bromide

Molecular Formula

C13H11BrMgO

Molecular Weight

287.43 g/mol

InChI

InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1

InChI Key

WHVIUIJRSBHYEZ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)COC2=CC=CC=[C-]2.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=[C-]2.[Mg+2].[Br-]

Magnesium, bromo[2-(phenylmethoxy)phenyl]-, also known as 2-Benzyloxyphenylmagnesium bromide, is an organomagnesium compound. It belongs to a class of chemicals called Grignard reagents, which are widely used in organic synthesis for creating carbon-carbon bonds []. These reagents are formed by the reaction of an organic halide with magnesium metal in an anhydrous ether solvent.

The significance of 2-Benzyloxyphenylmagnesium bromide lies in its ability to introduce a benzyloxy-substituted phenyl group (C6H5CH2OC6H4) into organic molecules. This specific functionality can be useful in the synthesis of various complex organic compounds, pharmaceuticals, and materials [].


Molecular Structure Analysis

The key features of the molecular structure of 2-Benzyloxyphenylmagnesium bromide are:

  • Central magnesium atom: This atom is bonded to a bromine atom (Br) and a phenyl group with a methoxy group attached to the second carbon (C6H5CH2O-).
  • Phenyl ring: This six-membered aromatic ring provides stability to the molecule.
  • Benzyloxy group (C6H5CH2O-): This group attached to the phenyl ring acts as the reactive component of the molecule. The negative charge density resides on the carbon atom adjacent to the oxygen, making it susceptible to nucleophilic attack [].

Chemical Reactions Analysis

  • Formation:

PhCH2Br + Mg THF --> PhCH2OMgBr (2-Benzyloxyphenylmagnesium bromide) [Eqn 1]

where Ph represents a phenyl group (C6H5) and THF represents the solvent tetrahydrofuran.

  • Nucleophilic addition:

PhCH2OMgBr + R'CHO --> PhCH2-CH(OH)R' + MgBrCl [Eqn 2]

This reaction demonstrates the addition of the benzyloxy-substituted phenyl group to an aldehyde (R'CHO) to form a secondary alcohol (PhCH2-CH(OH)R'). Here, the carbonyl group (C=O) of the aldehyde acts as an electrophile and is attacked by the nucleophilic carbon of the benzyloxy group.

It's important to note that Grignard reagents are moisture and air sensitive. Reactions involving them are typically performed under inert atmosphere conditions.


Physical And Chemical Properties Analysis

  • Physical state: They are typically colorless to white solids or solutions in ethers.
  • Solubility: They are soluble in anhydrous ethers like THF but react violently with water due to their basic nature.
  • Stability: They are air and moisture sensitive and decompose readily.

Mechanism of Action (Not Applicable)

2-Benzyloxyphenylmagnesium bromide is a flammable and air-sensitive compound. It reacts violently with water and releases flammable hydrogen gas. Here are some safety precautions to consider when handling this reagent:

  • Work under inert atmosphere: Use a Schlenk line or glove box to exclude moisture and air.
  • Use anhydrous solvents: Employ dry THF or other anhydrous ethers for reactions.
  • Proper handling and storage: Handle the compound with proper personal protective equipment (PPE) like gloves, goggles, and a lab coat. Store it under inert atmosphere in a sealed container.

Magnesium, bromo[2-(phenylmethoxy)phenyl]-, also known as 2-benzyloxyphenylmagnesium bromide, is an organometallic compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis for the formation of carbon-carbon bonds.

Structure and Properties

The molecule consists of a central magnesium atom (Mg) bonded to a bromine atom (Br) and a benzyloxy-substituted phenyl group (C6H5CH2OC6H4). The positive charge (+1) is delocalized over the carbon atom attached to the magnesium and the oxygen atom of the benzyloxy group.

Applications in Scientific Research

-Benzyloxyphenylmagnesium bromide finds applications in various areas of scientific research, including:

  • Cross-coupling reactions

    This reagent participates in cross-coupling reactions, where a carbon-carbon bond is formed between the benzyloxyphenyl group and another organic fragment. For example, it can be used in the iron-catalyzed coupling reaction with unprotected bromophenols [].

  • Synthesis of complex molecules

    Due to its ability to form carbon-carbon bonds, 2-benzyloxyphenylmagnesium bromide is useful in the synthesis of various complex organic molecules, including pharmaceuticals and natural products. One example is its role in the total synthesis of the antibiotic caboxamycin [].

  • Exploration of catalytic systems

    Researchers have employed 2-benzyloxyphenylmagnesium bromide to study and develop new catalytic systems for cross-coupling reactions. This includes using diaryl titanates and ferric chloride as catalysts [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2024-04-15

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